Cas no 122259-67-0 ((-)-1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol)

(-)-1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol structure
122259-67-0 structure
Product name:(-)-1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
CAS No:122259-67-0
MF:C15H23NO2
MW:249.34862
CID:133490
PubChem ID:2119

(-)-1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Chemical and Physical Properties

Names and Identifiers

    • (-)-1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
    • 1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
    • SPBio_001827
    • CHEBI:51211
    • 1-(2-Allylphenoxy)-3-isopropylamino-2-propanol
    • HMS2089G06
    • NCGC00015099-06
    • BSPBio_000040
    • KBio2_000648
    • alprenolol
    • Tox21_110084
    • Lopac0_000152
    • F85411
    • NCGC00015099-05
    • KBio1_000015
    • BPBio1_000044
    • SPBio_002259
    • CHEMBL266195
    • AB00053431_14
    • AB00053431-13
    • UNII-877K5MQ27W
    • HY-B1517
    • NCGC00089741-02
    • ALPRENOLOL [INN]
    • DTXCID8025127
    • MFCD00242735
    • NCGC00015099-09
    • Alprenolol (INN)
    • Aprenololo
    • NCGC00089741-04
    • Spectrum3_001066
    • 1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol
    • KBio2_003216
    • (RS)-Alprenolol
    • DB00866
    • Spectrum2_001814
    • Alfeprol [Russian]
    • 1-[2-(propen-2-ylphenoxy)]-3-(isopropylamino)propan-2-ol
    • Oprea1_368995
    • Spectrum4_001216
    • NCGC00015099-11
    • KBio2_005784
    • 13655-52-2
    • KBioSS_000648
    • NSC-759561
    • KBioGR_001652
    • (RS)-1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol
    • 1-(isopropylamino)-3-(2-allylphenoxy)-2-propanol
    • AKOS016376219
    • NCGC00015099-04
    • Spectrum5_001414
    • Alprenolol [INN:BAN]
    • NCGC00089741-03
    • (RS)-Alprenolol;dl-Alprenolol
    • NSC 759561
    • BRD-A00993607-003-05-5
    • ALPRENOLOL [MI]
    • NCGC00015099-16
    • 2-Propanol, 1-(o-allylphenoxy)-3-(isopropylamino)-
    • Atenenol
    • SBI-0050140.P003
    • BSPBio_002652
    • 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-
    • CAS-13655-52-2
    • CS-5734
    • 122259-67-0
    • Prestwick2_000250
    • Tox21_110084_1
    • NCGC00015099-12
    • L000961
    • Q201370
    • Alprenololum [INN-Latin]
    • ALPRENOLOL [MART.]
    • (RS)-Alprenolol; dl-Alprenolol
    • 2-PROPANOL, 1-((1-METHYLETHYL)AMINO)-3-)2-(2-PROPENYL)PHENOXY)-
    • S-(-)-ALPRENOLOL
    • 1-(2-Allylphenoxy)-3-(isopropylamino)-2-propanol #
    • CCG-204247
    • 2-Propanol, 1-[(1-methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-
    • Alpheprol
    • Prestwick1_000250
    • ALPRENOLOL [WHO-DD]
    • Prestwick0_000250
    • NCGC00015099-08
    • KBio3_001872
    • EINECS 237-140-9
    • Alprenololum
    • D07156
    • BDBM25764
    • ALPRENOLOL,(-)
    • 2-Propanol, 1-[(1-methylethyl)amino]-3-[2-(2-propen-1-yl)phenoxy]-
    • 877K5MQ27W
    • NCGC00015099-03
    • 1-[2-(prop-2-en-1-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
    • AB00053431
    • ALPRENOLOL,(+)
    • SCHEMBL34636
    • SDCCGSBI-0050140.P004
    • NINDS_000015
    • Prestwick3_000250
    • NS00008745
    • BRD-A00993607-003-15-4
    • BCP29423
    • DTXSID0045127
    • DivK1c_000015
    • {2-hydroxy-3-[2-(prop-2-en-1-yl)phenoxy]propyl}(propan-2-yl)amine
    • IDI1_000015
    • C15H23NO2
    • Spectrum_000168
    • MS-23533
    • GTPL563
    • A903070
    • Alfeprol
    • Alprenolol?
    • Inchi: InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3
    • InChI Key: PAZJSJFMUHDSTF-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1OCC(O)CNC(C)C)C=C

Computed Properties

  • Exact Mass: 249.172878976g/mol
  • Monoisotopic Mass: 249.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5Ų
  • XLogP3: 3.1

Experimental Properties

  • LogP: 2.8

(-)-1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Security Information

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd